molecular formula C6H12N4O B14202652 Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide CAS No. 902273-37-4

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide

Cat. No.: B14202652
CAS No.: 902273-37-4
M. Wt: 156.19 g/mol
InChI Key: IPXAZBYLUPWDQA-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide is an organic compound with the molecular formula C6H10N4O This compound is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group, which is further linked to a hydrazinylidene and hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

  • Cyclopentanecarboxylic acid is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Hydrazine hydrate is added to the solution, and the mixture is heated under reflux for several hours.
  • The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanecarboxylic acid derivatives with additional oxygen-containing functional groups, while reduction can produce cyclopentanecarboxylic acid amines.

Scientific Research Applications

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity. Additionally, it can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentanecarboxylicacid, 3-hydrazinylidene-, hydrazide can be compared with other similar compounds, such as:

    Cyclopentanecarboxylic acid hydrazide: This compound lacks the hydrazinylidene group and has different chemical properties and reactivity.

    Cyclopentanecarboxylic acid derivatives: Various derivatives with different functional groups can be synthesized, each with unique properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

902273-37-4

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

3-hydrazinylidenecyclopentane-1-carbohydrazide

InChI

InChI=1S/C6H12N4O/c7-9-5-2-1-4(3-5)6(11)10-8/h4H,1-3,7-8H2,(H,10,11)

InChI Key

IPXAZBYLUPWDQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN)CC1C(=O)NN

Origin of Product

United States

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